
Fmoc-O-tert-butyl-L-beta-homothreonine
描述
Fmoc-l-beta-homothreonine(otbu)
生物活性
Fmoc-O-tert-butyl-L-beta-homothreonine (Fmoc-β-HomoThr(tBu)-OH) is a synthetic amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl side chain, allows for controlled reactions during peptide assembly. This article explores the biological activity of this compound, examining its potential applications, interactions, and related research findings.
Structural Characteristics
- Molecular Formula : C₂₄H₂₉NO₅
- Molecular Weight : Approximately 411.5 g/mol
- Functional Groups : Fmoc group (protecting group), tert-butyl side chain
Applications in Peptide Synthesis
This compound is primarily employed in:
- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptide chains.
- Drug Development : Its structural modifications can influence biological interactions, enhancing binding affinities and bioavailability in therapeutic contexts .
Interaction Studies
Research indicates that modifications at the beta position of amino acids, such as those found in this compound, can significantly alter binding interactions with receptors or enzymes. These modifications may enhance the stability and efficacy of peptide-based therapeutics .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals varying biological activities based on side chain characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-O-benzyl-L-beta-homothreonine | Benzyl instead of tert-butyl | Different hydrophobic properties |
Fmoc-O-ethyl-L-beta-homothreonine | Ethyl side chain | Smaller size may affect solubility |
Fmoc-O-acetyl-L-beta-homothreonine | Acetyl modification | Enhances stability but less hydrophobic |
Fmoc-O-tert-butyl-L-threonine | L-threonine instead of beta-homothreonine | Different stereochemistry impacts |
This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the importance of beta-position modifications in drug design.
Case Studies and Research Findings
Recent studies have focused on the implications of amino acid modifications on antimicrobial peptides (AMPs) and their mimetics. For example, research has shown that increasing hydrophobicity through structural changes can enhance toxicity against mammalian cells while maintaining antibacterial efficacy . These findings suggest that compounds like this compound could serve as valuable building blocks for developing AMPs with tailored properties.
Moreover, binary combinatorial scanning techniques have been employed to investigate structure-activity relationships (SAR) within peptide libraries. Such approaches have identified key residues that contribute to binding affinity and biological activity, providing insights into how structural modifications influence therapeutic potential .
科学研究应用
Peptide Synthesis
Fmoc-O-tert-butyl-L-beta-homothreonine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for high purity and yield in creating specific peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group enables selective deprotection, facilitating the synthesis of complex peptides without interfering with other functional groups.
Case Study: Peptide Library Construction
In a study focused on developing peptide libraries, this compound was utilized to create diverse peptide sequences that were screened for biological activity. The ability to modify the peptide backbone while maintaining stability was essential for identifying potential therapeutic candidates .
Drug Development
This compound plays a pivotal role in drug development, particularly in designing peptide-based drugs. Its properties enhance the stability and bioavailability of pharmaceutical compounds, making it easier to develop analogs of bioactive peptides.
Case Study: Antimicrobial Peptide Development
Research has demonstrated that peptides incorporating this compound exhibited improved antimicrobial activity. By modifying the peptide structure, researchers were able to create compounds with enhanced efficacy against resistant bacterial strains .
Bioconjugation
This compound is valuable in bioconjugation applications, where it aids in attaching biomolecules to surfaces or other molecules. This property is crucial for improving the efficacy of therapeutic agents and diagnostics.
Case Study: Targeted Drug Delivery Systems
In targeted drug delivery systems, this compound was employed to conjugate therapeutic agents to specific cell types. This approach enhanced drug localization at target sites while minimizing systemic side effects .
Research in Proteomics
The compound is instrumental in proteomics studies, aiding in the identification and characterization of proteins through advanced labeling techniques. Its ability to form stable conjugates allows for detailed analysis of protein interactions and functions.
Case Study: Protein Interaction Studies
In proteomics research, this compound was used as a labeling agent for studying protein-protein interactions. This application provided insights into signaling pathways and molecular mechanisms underlying various diseases .
Custom Synthesis Services
Many chemical suppliers offer custom synthesis services using this compound, catering to specific research needs and providing tailored solutions for scientists and researchers.
常见问题
Basic Research Questions
Q. What are the optimal storage conditions for Fmoc-O-tert-butyl-L-beta-homothreonine to ensure chemical stability?
- Methodological Answer: This compound requires storage at 0°C–6°C in a sealed, moisture-free environment to prevent degradation of the Fmoc and tert-butyl protecting groups. Prolonged exposure to ambient temperatures or humidity can lead to hydrolysis of the tert-butyl ether or premature Fmoc deprotection. Stability tests using HPLC under varying conditions (e.g., 25°C vs. 4°C) confirm reduced decomposition rates at low temperatures .
Q. How is this compound typically incorporated into peptide synthesis workflows?
- Methodological Answer: It is primarily used in solid-phase peptide synthesis (SPPS) as a β-homothreonine derivative. The tert-butyl group protects the hydroxyl side chain during acidic cleavage (e.g., with TFA), while the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF). Coupling efficiency (>95%) is achieved using activating agents like HOBt/EDC or OxymaPure/DIC, with reaction times optimized to 1–2 hours at room temperature .
Q. What analytical techniques are critical for verifying the purity of this compound post-synthesis?
- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and 1H-NMR (in DMSO-d6 or CDCl3) are standard. Key NMR signals include the tert-butyl singlet at ~1.3 ppm and Fmoc aromatic protons at 7.3–7.8 ppm. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight with expected [M+H]+ peaks .
Advanced Research Questions
Q. How can researchers mitigate dipeptide formation during SPPS when using this compound?
- Methodological Answer: Dipeptide formation arises from incomplete Fmoc deprotection or residual activated amino acids. To minimize this:
- Use fresh piperidine (20% in DMF) for Fmoc removal, with two 10-minute treatments.
- Employ double coupling with excess activating reagents (e.g., 3 equivalents of HOBt/EDC) for sterically hindered residues.
- Monitor coupling efficiency via Kaiser or chloranil tests. Evidence suggests pH control (pH 7–8) during coupling reduces side reactions .
Q. What orthogonal protection strategies are compatible with this compound for complex peptide architectures?
- Methodological Answer: The tert-butyl group is acid-labile (cleaved by TFA), while Fmoc is base-labile. For multi-step syntheses, pairing with Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups allows selective deprotection under neutral (Pd-catalyzed) or hydrazine-based conditions, respectively. For example, Alloc-protected lysine can be selectively deblocked without affecting Fmoc/tert-butyl groups .
Q. How does the β-homo backbone configuration influence peptide secondary structure compared to canonical threonine?
- Methodological Answer: β-homothreonine introduces a methylene spacer between the α-carbon and side chain, altering backbone flexibility. Circular dichroism (CD) and molecular dynamics simulations reveal reduced α-helix propensity but enhanced β-sheet stabilization in model peptides. This property is exploited in designing protease-resistant analogs or modulating amyloid aggregation pathways .
Q. What are the challenges in synthesizing this compound, and how are they addressed?
- Methodological Answer: Key challenges include:
- Stereoselective synthesis: Asymmetric hydrogenation or enzymatic resolution ensures L-configuration.
- Side-chain protection: tert-butyl ether formation requires anhydrous conditions with BF3·OEt2 as a catalyst.
- Purification: Silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water yields >98% purity. Contaminants like Fmoc-deprotected byproducts are removed via acidic washes .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported coupling efficiencies for β-homoamino acids: How should researchers reconcile these?
- Methodological Answer: Variability arises from steric hindrance and solvent polarity. Studies using DMF report lower yields (~70%) compared to DCM/DMF mixtures (~90%). To resolve contradictions:
- Standardize solvent systems (e.g., 1:1 DCM/DMF) and activation protocols.
- Use microwave-assisted synthesis (50°C, 10 minutes) to enhance kinetics.
- Validate yields via LC-MS quantification rather than visual ninhydrin tests .
属性
IUPAC Name |
(3R,4R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(13-22(26)27)25-23(28)29-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,25,28)(H,26,27)/t15-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJMOCVIPRJMLW-QVKFZJNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375824 | |
Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353245-99-5 | |
Record name | Fmoc-O-tert-butyl-L-beta-homothreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。